(S)-1-(2-Fluorophenyl)propan-1-amine
Description
Significance of Chiral Amine Scaffolds in Modern Chemical Synthesis
Chiral amines are fundamental building blocks in the chemical and pharmaceutical industries. york.ac.ukmanchester.ac.uk These structural motifs are present in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine scaffold within their structures, highlighting their prevalence and importance. york.ac.uknih.gov
The demand for enantiomerically pure amines is driven by the fact that the biological activity of a molecule is often dependent on its specific stereochemistry. vapourtec.com Consequently, the development of efficient and innovative synthetic routes to access these chiral amines is a major focus of modern organic chemistry. nih.gov Methodologies such as asymmetric hydrogenation, reductive amination, and biocatalytic approaches are continuously being refined to produce these valuable compounds with high enantioselectivity. researchgate.netacs.orgresearchgate.net Beyond their role as components of final products, chiral amines are also widely used as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as ligands in asymmetric catalysis. nih.govsigmaaldrich.comyale.edu
The synthesis of chiral amines can be challenging, often requiring multi-step processes or the use of toxic reagents. york.ac.uk To overcome these limitations, significant research has been directed towards developing more sustainable and efficient methods, including biocatalytic routes using enzymes like transaminases and reductive aminases. york.ac.uknih.govrsc.org These enzymatic methods offer high selectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical synthesis. manchester.ac.uk
Impact of Fluorine Substitution on Molecular Properties and Reactivity
The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govvictoria.ac.nzresearchgate.net As the most electronegative element, fluorine's introduction can modify a molecule's electron distribution, which in turn affects its pKa, dipole moment, conformation, and chemical stability. tandfonline.comacs.orgtandfonline.com
One of the key effects of fluorination is the modulation of a molecule's metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation and potentially improving a drug's pharmacokinetic profile. tandfonline.comnih.gov Fluorine substitution can also influence a molecule's lipophilicity, which is a critical factor for membrane permeability and bioavailability. acs.orgnih.gov While monofluorination of an alkyl group can decrease lipophilicity, aromatic fluorination generally increases it. sci-hub.st
Furthermore, the introduction of fluorine can significantly impact a molecule's binding affinity to target proteins. tandfonline.comtandfonline.com This can occur through favorable electrostatic interactions or by influencing the molecule's conformation to better fit into a receptor's binding pocket. acs.org The electron-withdrawing nature of fluorine can also lower the pKa of nearby functional groups, such as amines. tandfonline.comnih.gov This reduction in basicity can lead to improved membrane permeation and enhanced oral absorption. tandfonline.comtandfonline.com The unique properties conferred by fluorine have made it a valuable tool in medicinal chemistry for fine-tuning the characteristics of drug candidates. nih.govvictoria.ac.nz
Overview of (S)-1-(2-Fluorophenyl)propan-1-amine within the Context of Chiral Fluorinated Amines
This compound is a chiral primary amine that embodies the structural features discussed in the preceding sections: a stereogenic center and a fluorine-substituted aromatic ring. As a member of the chiral fluorinated amine class, it serves as a valuable building block in synthetic organic and medicinal chemistry. nih.govorganic-chemistry.org
The presence of the fluorine atom at the ortho-position of the phenyl ring influences the electronic properties and reactivity of the molecule. cymitquimica.com This substitution can affect the basicity of the amine group and introduce specific steric and electronic interactions that can be exploited in asymmetric synthesis or in the design of biologically active molecules. tandfonline.comnih.gov
The synthesis of such chiral fluorinated amines often involves stereoselective methods to ensure high enantiomeric purity. nih.gov Techniques like the asymmetric reduction of corresponding N-tert-butylsulfinyl imines or other asymmetric amination strategies are commonly employed for this purpose. nih.govsmolecule.com this compound is typically available as a hydrochloride salt, which improves its stability and solubility in aqueous media for various applications. cymitquimica.comchemicalbook.com Its structure makes it a precursor for more complex chiral molecules, particularly in the development of new pharmaceutical agents where the combination of chirality and fluorine substitution is often sought to optimize efficacy and pharmacokinetic properties. smolecule.com
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1075715-56-8 |
| Molecular Formula | C₉H₁₂FN · HCl |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-56-8 | |
| Record name | (αS)-α-Ethyl-2-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075715-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Enantioselective Synthetic Methodologies for S 1 2 Fluorophenyl Propan 1 Amine
Asymmetric Catalytic Approaches
Asymmetric catalysis provides a powerful platform for the synthesis of chiral amines like (S)-1-(2-Fluorophenyl)propan-1-amine. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high selectivity.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Imines and Enamides
The asymmetric hydrogenation of prochiral imines is a direct and efficient route to chiral amines. This method involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal complex.
The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and application of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine substrate. For the synthesis of aryl amines, iridium complexes bearing chiral ligands have shown significant promise. For instance, Ir-(S,S)-f-binaphane has been used as a catalyst for the homogeneous asymmetric hydrogenation of unprotected N-H ketoimines, affording chiral amines in high yields and enantioselectivities of up to 95% ee. nih.gov While a specific application to 1-(2-fluorophenyl)propan-1-imine is not detailed, the general success of such systems with aryl ketoimines suggests their potential applicability.
The development of chiral phosphoric acids as co-catalysts represents another significant advancement. These Brønsted acids can activate the imine by forming a chiral ion pair, which is then reduced by a metal hydride. This dual catalytic system can lead to high enantioselectivity in the hydrogenation of imines. google.com
The table below summarizes representative chiral ligands and their reported performance in the asymmetric hydrogenation of imines, which could be applicable to the synthesis of this compound.
| Chiral Ligand/Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir-(S,S)-f-binaphane | N-H Ketoimines | Up to 95% | nih.gov |
| Chiral Phosphoric Acid / Metal Catalyst | Imines | High | google.com |
This table presents data for analogous reactions, suggesting potential applicability to the target compound.
The substrate scope of asymmetric imine hydrogenation is broad, encompassing a variety of N-substituted and N-unprotected imines. The stereochemical outcome is determined by the specific combination of the chiral ligand and the substrate. For the synthesis of this compound, the precursor would be the corresponding imine derived from 1-(2-fluorophenyl)propan-1-one. The electronic and steric properties of the 2-fluorophenyl group can influence the efficiency and stereoselectivity of the hydrogenation.
A proposed mechanism for the Ir-catalyzed asymmetric reductive amination of ketones suggests that a Lewis acid, such as Ti(OiPr)4, can accelerate the formation of the imine intermediate, which is then hydrogenated. The presence of iodine has also been found to be crucial for the activity and enantioselectivity of some Ir-f-Binaphane catalytic systems. google.com In a study on a series of aryl ketones, complete conversions were achieved, with the simplest aryl ketone, acetophenone, being reductively aminated with 94% ee using an Ir-f-Binaphane complex. google.com
Asymmetric Organocatalysis in C-C and C-N Bond Forming Reactions
Asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules as catalysts. For the synthesis of chiral amines, organocatalytic approaches often involve the asymmetric addition of nucleophiles to imines or the functionalization of amines.
While direct organocatalytic reductive amination of ketones is an area of active research, a prominent strategy for forming C-N bonds is the asymmetric aza-Michael reaction. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst. Although not a direct route to this compound from its corresponding ketone, this methodology is fundamental in the broader context of asymmetric amine synthesis.
Another relevant organocatalytic transformation is the asymmetric Mannich reaction. A highly syn-selective catalytic asymmetric Mannich reaction of C-alkynyl imines has been developed using a chiral Brønsted base catalyst, providing propargylamines with two adjacent stereogenic centers. nih.gov These can be further elaborated to access a variety of chiral amine structures.
Biocatalytic Strategies for Chiral Amine Production
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity.
Enzyme-Catalyzed Reductive Amination of Prochiral Ketone Precursors
The most direct biocatalytic route to this compound is the asymmetric reductive amination of the prochiral ketone, 1-(2-fluorophenyl)propan-1-one. sigmaaldrich.com This transformation can be achieved using enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs). nih.govrsc.org
Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov To make the process economically viable, the cofactor is typically recycled in situ using a secondary enzyme like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov Studies have shown that AmDHs can perform the efficient amination of a range of aromatic and aliphatic ketones with high conversions and excellent stereoselectivity, often yielding the (R)- or (S)-amine with over 99% enantiomeric excess. nih.govrsc.org
Transaminases catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. rsc.orgnih.gov The choice of an (R)- or (S)-selective transaminase dictates the stereochemistry of the resulting amine. For the synthesis of this compound, an (S)-selective transaminase would be employed. Protein engineering has been instrumental in developing transaminases with improved activity towards bulky ketones and enhanced stability under process conditions. rsc.org For instance, the catalytic efficiency of an (S)-selective ω-transaminase from Paraburkholderia phymatum was enhanced by over 470-fold for the conversion of 1-propiophenone through rational engineering of the large binding pocket. rsc.org This resulted in a conversion of 94.4% with an enantiomeric excess greater than 99.9%. rsc.org
The table below presents data from studies on the biocatalytic reductive amination of structurally similar ketones, highlighting the potential of these enzymatic systems for the synthesis of the target compound.
| Enzyme Class | Specific Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Transaminase | Engineered (S)-selective ω-TA from Paraburkholderia phymatum | 1-Propiophenone | (S)-1-Amino-1-phenylpropane | 94.4 | >99.9 | rsc.org |
| Transaminase | Immobilized whole-cell (R)-TA | 1-Phenylpropan-2-one derivatives | (R)-1-Phenylpropan-2-amine derivatives | 88-89 | >99 | nih.govresearchgate.net |
| Amine Dehydrogenase | AmDHs from various sources | Aromatic and aliphatic ketones | (R)- or (S)-amines | Up to >97 | >99 | nih.govrsc.org |
This table showcases the high efficiency and selectivity of biocatalytic methods on analogous substrates.
Amine Dehydrogenase (AmDH) Applications
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of a prochiral ketone to the corresponding chiral amine, utilizing ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.gov The synthesis of this compound via this method would start from 1-(2-fluorophenyl)propan-1-one.
Engineered AmDHs, derived from amino acid dehydrogenases such as phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH), have shown significant promise for the synthesis of a wide range of chiral amines. researchgate.net For instance, an AmDH derived from Bacillus badius (Bb-PhAmDH) has demonstrated activity on structurally similar substrates like (para-fluorophenyl)acetone, achieving high conversion and excellent enantiomeric excess for the (R)-amine. nih.gov While specific data for the (S)-selective amination of 1-(2-fluorophenyl)propan-1-one is not extensively reported, the existing research on related fluorinated and phenyl-containing ketones suggests the feasibility of this approach. The development of AmDH variants with tailored substrate specificity and stereoselectivity is a key area of research. rsc.orgnih.gov
A dual-enzyme system is often employed for cofactor recycling, where an enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) regenerates the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form. nih.gov This approach enhances the atom economy and cost-effectiveness of the process.
Table 1: Representative Amine Dehydrogenase Performance on a Related Substrate
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Bb-PhAmDH | (para-Fluorophenyl)acetone | (R)-1-(4-Fluorophenyl)propan-2-amine | 93 | >99 | nih.gov |
Note: Data for a structurally related substrate is presented to illustrate the potential of AmDHs for the synthesis of fluorinated chiral amines.
ω-Transaminase (ω-TA) Mediated Stereoselective Transformations
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edu For the synthesis of this compound, a prochiral ketone, 1-(2-fluorophenyl)propan-1-one, would be aminated using an (S)-selective ω-TA. A common amine donor is isopropylamine, which is converted to acetone, or alanine, which is converted to pyruvate. mdpi.com
The application of ω-TAs for the synthesis of chiral amines is well-established, including for those with bulky and fluorinated substituents. mdpi.com For example, a ω-TA from a marine bacterium has been used to synthesize (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding ketone. mdpi.com While product inhibition and unfavorable reaction equilibria can be challenges, strategies such as in situ product removal (ISPR) or the use of an excess of the amine donor can drive the reaction to completion. mdpi.comacs.org The high stereoselectivity of ω-TAs often results in products with excellent enantiomeric excess (>99% ee). nih.gov
Table 2: Performance of ω-Transaminase in the Synthesis of a Fluorinated Chiral Amine
| Enzyme | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |
| ω-TA (TR8) | 1-(4-Trifluoromethylphenyl)ethanone | Isopropylamine | ~30 (at equilibrium) | Not Reported | mdpi.com |
| ArR-TA | 1-Phenylpropan-2-one | (R)-α-Methylbenzylamine | 88-89 | >99 | nih.gov |
Note: Data for structurally related substrates is presented to illustrate the applicability of ω-TAs.
Rational Design and Engineering of Biocatalysts for Enhanced Enantioselectivity
The natural substrate scope and enantioselectivity of wild-type enzymes may not be optimal for the synthesis of a specific target molecule like this compound. Rational design and directed evolution are powerful tools to engineer biocatalysts with improved properties. nih.gov
Rational design involves using the three-dimensional structure of an enzyme to identify key amino acid residues in the active site that can be mutated to alter substrate binding and, consequently, catalytic activity and enantioselectivity. nih.gov For ω-TAs, engineering efforts have focused on modifying the binding pockets to accommodate bulky substrates, such as those with phenyl and larger alkyl groups. researchgate.netnih.govnih.gov For instance, mutations in the large binding pocket of an (S)-selective ω-transaminase from Paraburkholderia phymatum significantly enhanced its catalytic efficiency towards 1-propiophenone, a close structural analog of the precursor for the target amine. rsc.org
Similarly, AmDHs have been engineered to expand their substrate scope beyond their natural α-keto acid substrates to a wide range of ketones. researchgate.net Structure-guided mutagenesis has been successfully employed to create AmDH variants with high activity and stereoselectivity for pharmaceutically relevant ketones. nih.gov Computational modeling and molecular dynamics simulations can predict the effect of mutations on enzyme function, guiding the experimental work. mdpi.com
Multicomponent Reaction (MCR) Strategies for Accessing Aminated Scaffolds
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
While specific MCRs for the direct enantioselective synthesis of this compound are not prominently documented, MCRs are widely used to generate libraries of complex amines. acs.org For instance, the Ugi four-component reaction, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, can produce α-acylamino amides, which can be further transformed into chiral amines. The use of chiral components, such as a chiral amine or a chiral carboxylic acid, can induce diastereoselectivity in the MCR product, which can then be cleaved to yield the desired enantiopure amine.
Recent advancements have focused on developing MCRs that are compatible with a wide range of functional groups, including those found in fluorinated aromatic compounds. acs.org The development of catalytic, enantioselective MCRs is an active area of research that holds promise for the streamlined synthesis of chiral amines like this compound.
Solid-Phase Organic Synthesis (SPOS) Techniques for Precursor Construction
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of complex molecules, including precursors to chiral amines. springernature.com In SPOS, a starting material is attached to an insoluble polymer support, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the solid support, simplifying purification. peptide.com
For the synthesis of precursors to this compound, a suitable scaffold could be attached to a solid support. For example, a resin-bound amino acid could be elaborated through a series of reactions to build the desired carbon skeleton. nih.gov The final amine precursor can then be cleaved from the resin. While SPOS is more commonly associated with peptide and oligonucleotide synthesis, its application in the synthesis of small molecules and libraries thereof is well-established. nih.govthieme-connect.de
The construction of the 1-(2-fluorophenyl)propyl backbone on a solid support could be envisioned through various synthetic strategies, such as the alkylation of a resin-bound glycine (B1666218) derivative or the addition of an organometallic reagent to a resin-bound aldehyde. The stereochemistry could be introduced using a chiral auxiliary attached to the solid support or through a stereoselective reaction performed on the resin-bound intermediate.
Chiral Resolution Techniques for S 1 2 Fluorophenyl Propan 1 Amine
Diastereomeric Salt Formation and Fractional Crystallization
One of the most common and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org
Rational Selection and Design of Chiral Resolving Agents
The success of a diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent. The agent must be readily available in high enantiomeric purity and should form a stable, crystalline salt with the amine. researchgate.net For the resolution of a basic compound like 1-(2-Fluorophenyl)propan-1-amine, acidic resolving agents are employed. libretexts.org
Commonly used chiral resolving agents for amines include:
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) onyxipca.com
Mandelic acid onyxipca.com
Camphorsulfonic acid wikipedia.org
Malic acid libretexts.org
The selection process often involves screening a variety of resolving agents to find one that provides a significant difference in the solubility of the two diastereomeric salts. onyxipca.com The interaction between the amine and the resolving agent, which dictates the stability and crystal packing of the diastereomeric salt, is influenced by factors such as hydrogen bonding and steric hindrance. nih.gov
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Key Features |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, forms salts with a wide range of amines. libretexts.org |
| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative | Often provides better discrimination due to its larger, more rigid structure. onyxipca.com |
| (R)-Mandelic Acid | α-Hydroxy Acid | Aromatic ring can lead to favorable π-π stacking interactions in the crystal lattice. onyxipca.com |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. libretexts.org |
Optimization of Crystallization Parameters for Efficient Enantiomeric Separation
Once a suitable resolving agent is identified, the next critical step is the optimization of the crystallization process to maximize the yield and enantiomeric excess (e.e.) of the desired diastereomeric salt. nih.gov Key parameters that are systematically varied include:
Solvent: The choice of solvent is crucial as it directly affects the solubility of the diastereomeric salts. A good solvent system will exhibit a large difference in solubility between the two diastereomers. nih.gov Often, a mixture of solvents is used to fine-tune the solubility. onyxipca.com
Temperature: Cooling crystallization is a common technique where the diastereomeric mixture is dissolved at a higher temperature and then slowly cooled to induce the crystallization of the less soluble salt. onyxipca.com The cooling profile can significantly impact crystal size and purity.
Concentration: The concentration of the salts in the solution affects the supersaturation level, which is the driving force for crystallization.
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of amine to resolving agent is common, sometimes using a substoichiometric amount of the resolving agent can be more effective. onyxipca.com
Table 2: Key Parameters for Optimization of Fractional Crystallization
| Parameter | Influence on Resolution | General Strategy for Optimization |
|---|---|---|
| Solvent System | Affects the differential solubility of diastereomeric salts. nih.gov | Screen a range of solvents with varying polarities (e.g., alcohols, ketones, water, and mixtures thereof). onyxipca.com |
| Temperature Profile | Controls the rate of nucleation and crystal growth. onyxipca.com | Implement controlled cooling ramps to promote the formation of large, pure crystals. |
| Concentration | Influences yield and purity. | Find the optimal concentration that balances high recovery with high enantiomeric excess. |
| Agitation | Affects mass transfer and crystal size distribution. | Optimize stirring speed to ensure homogeneity without causing excessive secondary nucleation. |
Strategies for Racemization and Recycling of Unwanted Enantiomers
For amines, racemization can often be achieved by heating in the presence of a catalyst. One patented method for the racemization of optically active amines involves the use of a Raney cobalt catalyst in the presence of hydrogen. google.com Another approach involves the formation of an imine intermediate, which can then be reduced to the racemic amine. google.com For fluorinated chiral compounds, base-catalyzed racemization has also been reported, proceeding through the formation of a stabilized carbanion. nsf.govnih.gov The choice of racemization strategy depends on the specific stability and reactivity of the unwanted enantiomer.
Kinetic Resolution Methodologies
Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzyme-Catalyzed Kinetic Resolution of Racemic Amine Mixtures
Enzymes are highly enantioselective catalysts that are widely used for the kinetic resolution of racemic amines. mdpi.com Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of the amine with an acyl donor. mdpi.com The enzyme will selectively acylate one enantiomer at a much faster rate than the other.
For the kinetic resolution of 1-(2-Fluorophenyl)propan-1-amine, a suitable lipase (B570770) would be screened along with various acyl donors and reaction conditions to achieve high enantioselectivity (E-value). The acylated product can then be separated from the unreacted amine, and the desired enantiomer can be recovered by hydrolysis of the acyl group.
Table 3: Factors Influencing Enzyme-Catalyzed Kinetic Resolution of Amines
| Factor | Effect on Resolution | Optimization Approach |
|---|---|---|
| Enzyme Selection | The nature of the lipase determines the enantioselectivity and reaction rate. mdpi.com | Screen a library of commercially available lipases (e.g., from Candida antarctica, Candida rugosa). mdpi.com |
| Acyl Donor | The structure of the acylating agent can influence the reaction rate and selectivity. mdpi.com | Test various acyl donors, such as ethyl acetate (B1210297) or isopropenyl acetate. mdpi.com |
| Solvent | The solvent can affect enzyme activity and stability. | Evaluate a range of organic solvents (e.g., toluene, hexane (B92381), MTBE). |
| Temperature | Influences enzyme activity and stability, as well as reaction rate. | Determine the optimal temperature that balances high activity with long-term enzyme stability. |
| pH (in aqueous media) | Can affect the ionization state of the amine and the activity of the enzyme. | Optimize the pH of the buffer system if an aqueous medium is used. |
Dynamic Kinetic Resolution Processes
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. organic-chemistry.org DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This continuous racemization ensures that the entire racemic starting material is converted into a single, desired enantiomerically pure product.
For a primary amine like 1-(2-Fluorophenyl)propan-1-amine, a DKR process could involve the use of a lipase for the enantioselective acylation, coupled with a racemization catalyst. organic-chemistry.org Palladium nanocatalysts have been shown to be effective for the racemization of primary amines in the presence of a lipase, allowing for their efficient conversion to a single enantiomer of the acylated product. organic-chemistry.org The success of a DKR process hinges on the compatibility of the resolution and racemization catalysts and conditions. organic-chemistry.org
Chromatographic Enantioseparation Techniques
Chromatographic methods, particularly HPLC, offer a reliable and efficient means for resolving racemic mixtures into their individual enantiomers. The success of such separations hinges on the selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions.
The development of effective chiral stationary phases is fundamental to achieving successful enantioseparation. For chiral amines such as 1-(2-Fluorophenyl)propan-1-amine, polysaccharide-based CSPs are often the first choice for method development due to their broad applicability. chiraltech.comyakhak.org These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) derivatives, provide a chiral environment that can differentially interact with the enantiomers of an analyte.
Commonly employed polysaccharide-based CSPs include those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(4-methylbenzoate) selectors on either a cellulose or amylose backbone. yakhak.orgnih.gov The selection of the specific CSP depends on the structure of the analyte. For primary amines, the presence of the amino group is a key interaction site for forming transient diastereomeric complexes with the CSP, which is essential for chiral recognition. researchgate.netmdpi.com
Optimization of the mobile phase is a critical step in developing a robust separation method. In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent, such as hexane or heptane, mixed with a polar modifier, usually an alcohol like ethanol (B145695) or isopropanol. yakhak.org The type and concentration of the alcohol modifier can significantly impact the retention times and the resolution of the enantiomers. nih.gov For basic analytes like 1-(2-Fluorophenyl)propan-1-amine, it is often necessary to add a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase. chiraltech.com This additive helps to improve peak shape and can enhance enantioselectivity by competing with the analyte for highly acidic sites on the silica (B1680970) surface of the CSP. chiraltech.com
A systematic approach to method development would involve screening a variety of polysaccharide-based CSPs with a standard mobile phase, for instance, a mixture of hexane and isopropanol. Based on the initial screening results, the alcohol modifier and its concentration, along with the concentration of the basic additive, can be further optimized to achieve baseline separation.
Table 1: Representative Chiral Stationary Phases for Amine Separation
| CSP Name | Chiral Selector | Backbone |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose |
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose |
| Chiralpak® AS | Amylose tris((S)-α-methylbenzylcarbamate) | Amylose |
| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Cellulose |
This table presents examples of CSPs commonly used for chiral amine separations and is not exhaustive.
Once an effective analytical separation method is developed, it can be scaled up to preparative chromatography to isolate larger quantities of the desired enantiomer. The goal of preparative-scale chromatography is to achieve high purity and yield of the target compound. The transition from analytical to preparative scale requires careful consideration of several factors to maintain the separation efficiency. nih.gov
The dimensions of the chromatographic column, including its diameter and length, are increased to accommodate larger sample loads. The flow rate is also increased proportionally to the cross-sectional area of the column to maintain the linear velocity of the mobile phase. The sample concentration and injection volume are maximized to increase throughput without overloading the column, which would lead to a loss of resolution.
For the gram-scale enantiopurification of (S)-1-(2-Fluorophenyl)propan-1-amine, a larger-diameter column packed with the same CSP that provided the best results at the analytical scale would be employed. The mobile phase composition would be similar to the optimized analytical method, although minor adjustments may be necessary to optimize the balance between resolution and loading capacity. The collected fractions containing the purified enantiomer are then typically evaporated to remove the mobile phase solvents, yielding the enantiopure product.
Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for preparative chiral separations. fagg-afmps.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. The advantages of preparative SFC over HPLC include faster separations, reduced solvent consumption, and easier product recovery, making it an attractive option for large-scale enantiopurification. fagg-afmps.be
Table 2: Key Parameters for Scaling Up Chiral HPLC Separations
| Parameter | Analytical Scale | Preparative Scale | Considerations for Scaling Up |
| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm | Increase in proportion to desired load |
| Particle Size | Typically 3 - 5 µm | Typically 5 - 20 µm | Larger particles reduce backpressure |
| Flow Rate | Typically 0.5 - 2 mL/min | Scaled up proportionally | Maintain linear velocity |
| Sample Load | Micrograms to low milligrams | Milligrams to grams | Maximize without losing resolution |
| Mobile Phase | Optimized for resolution | May need slight modification | Balance resolution and solubility |
Mechanistic Investigations of Reactions Involving S 1 2 Fluorophenyl Propan 1 Amine
Computational Elucidation of Reaction Pathways
Comprehensive computational studies, which are crucial for understanding the intricate details of reaction mechanisms at a molecular level, appear to be limited for (S)-1-(2-Fluorophenyl)propan-1-amine. Such studies are instrumental in mapping out the energy landscapes of chemical reactions, identifying transition states, and predicting the most likely reaction pathways.
Density Functional Theory (DFT) Studies for Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for analyzing transition states in chemical reactions. For many chiral amines, DFT calculations have provided deep insights into the stereoselectivity of catalyzed reactions. These studies often involve the optimization of reactant, product, and transition state geometries, followed by frequency calculations to confirm the nature of the stationary points.
While general methodologies for DFT calculations are well-established, specific DFT studies modeling the transition states of reactions where this compound acts as a catalyst or a substrate have not been prominently reported. Such research would be essential to understand the influence of the ortho-fluoro substituent on the phenyl ring and the stereochemistry at the C1 position on the stability and geometry of transition states.
Investigation of Catalyst-Substrate Interaction Dynamics
The dynamic interactions between a catalyst and its substrate are fundamental to the catalytic process. These interactions, which include hydrogen bonding, steric hindrance, and electronic effects, govern the orientation of the substrate in the catalyst's active site and ultimately determine the stereochemical outcome of the reaction.
In the context of this compound, investigations into its interaction with various substrates would be critical to elucidating its role in asymmetric synthesis. Computational techniques such as molecular dynamics (MD) simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, are often employed to study these dynamic processes. However, specific research applying these methods to this compound is not currently available in scientific literature.
Kinetic and Thermodynamic Analysis of Stereoselective Transformations
Experimental studies focusing on the kinetics and thermodynamics of stereoselective transformations involving this compound are essential for a complete mechanistic understanding. Kinetic analyses provide information about reaction rates and the factors that influence them, while thermodynamic studies offer insights into the relative stabilities of reactants, products, and intermediates.
To date, there is a lack of published data on the kinetic parameters (such as rate constants, activation energies, and reaction orders) and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for reactions specifically catalyzed by or involving this compound. This information would be invaluable for optimizing reaction conditions and for the rational design of more efficient catalytic systems based on this chiral amine scaffold.
Advanced Spectroscopic and Structural Characterization of S 1 2 Fluorophenyl Propan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For (S)-1-(2-Fluorophenyl)propan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous assignment of its structure and stereochemistry.
¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural and Stereochemical Assignment
Although specific experimental spectra for this compound are not available, the expected chemical shifts and coupling patterns can be predicted.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.
Aromatic Protons (Ar-H): The four protons on the 2-fluorophenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm. Due to the influence of the fluorine substituent and the chiral ethylamine (B1201723) group, they would present as complex multiplets with characteristic ortho, meta, and para coupling constants.
Methine Proton (CH-N): The proton on the chiral carbon (C1) is expected to be a triplet or multiplet around 4.0-4.5 ppm, coupled to the adjacent methylene (B1212753) protons and potentially showing coupling to the fluorine atom on the ring.
Methylene Protons (CH₂): The two protons of the ethyl group's methylene unit would be diastereotopic due to the adjacent stereocenter. They would appear as a complex multiplet, likely between 1.6 and 1.9 ppm.
Amine Protons (NH₂): The two amine protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the range of 1.5-2.5 ppm. docbrown.info
Methyl Protons (CH₃): The terminal methyl group would resonate as a triplet in the upfield region, likely around 0.8-1.0 ppm, due to coupling with the adjacent methylene protons.
¹³C NMR: The decoupled ¹³C NMR spectrum should display nine unique carbon signals.
Aromatic Carbons: Six signals are expected for the phenyl ring carbons. The carbon bearing the fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and resonate at a highly deshielded position (e.g., ~160 ppm). The other aromatic carbons would appear between 115 and 140 ppm, with their shifts influenced by the fluorine and the alkylamine substituent. docbrown.infodocbrown.info
Aliphatic Carbons: The chiral methine carbon (C1) attached to the nitrogen and the phenyl ring would be found around 55-60 ppm. The methylene carbon would be expected around 25-30 ppm, and the terminal methyl carbon would be the most shielded, appearing around 10-15 ppm. docbrown.info
¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. A single resonance would be expected for the fluorine atom on the aromatic ring. Its chemical shift would be characteristic of a fluoroaromatic compound, and heteronuclear correlation experiments (like HMBC) could link it to specific protons on the ring, confirming its position at C2. nih.gov
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ | ~0.9 (triplet) | ~11 |
| CH₂ CH₃ | ~1.7 (multiplet) | ~28 |
| N H₂ | ~2.0 (broad singlet) | - |
| C H(NH₂)Ar | ~4.2 (multiplet) | ~57 |
| Ar -H | 7.0 - 7.6 (multiplets) | - |
| C -N (Aromatic) | - | ~128 (doublet, C-F coupling) |
| Ar -C | - | ~115-140 |
| C -F (Aromatic) | - | ~160 (doublet, ¹JCF) |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific spectra for the title compound are unavailable, characteristic absorption bands can be predicted based on its structure.
N-H Stretching: As a primary amine, two characteristic medium-to-weak absorption bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info
N-H Bending: A key primary amine scissoring (bending) vibration is expected between 1580 and 1650 cm⁻¹. docbrown.info
C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band due to the C-F bond stretching on the aromatic ring is expected in the 1200-1280 cm⁻¹ range.
C-N Stretching: The aliphatic C-N stretching vibration would likely be found in the 1020-1220 cm⁻¹ region. docbrown.info
Predicted FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1280 | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
No published X-ray crystallographic data for this compound exists. To perform this analysis, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality.
Should such a crystal be obtained, X-ray diffraction analysis would provide definitive proof of its three-dimensional structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Most importantly, by using anomalous dispersion methods, the technique could unambiguously determine the absolute configuration at the chiral center (C1), confirming it as (S). It would also reveal the solid-state packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal lattice. For related complex molecules, crystal structures are often determined in monoclinic space groups like P2₁/c or C2/c. nih.gov
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insight from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound (molecular formula C₉H₁₂FN, molecular weight 153.20 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at an m/z of 153. epa.govbiosynth.com
The fragmentation pattern would likely be dominated by cleavage of the bond beta to the nitrogen atom (the C1-C2 bond), which is a characteristic pathway for amines. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a highly stable, resonance-stabilized iminium cation.
Base Peak: The most abundant fragment, or base peak, is predicted to be at m/z 124 , corresponding to the [C₇H₇FN]⁺ fragment formed by the loss of the ethyl group. This fragment is [2-F-C₆H₄CH=NH₂]⁺. A similar fragmentation pattern is observed for propylamine, where the base peak results from the loss of an ethyl group. docbrown.info
Other Fragments: Other potential fragments could arise from the loss of ammonia (B1221849) (M-17), or cleavage within the aromatic ring, such as the loss of a fluorophenyl group to give a fragment at m/z 58 [CH₃CH₂CHNH₂]⁺.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Formation Pathway |
|---|---|---|
| 153 | [C₉H₁₂FN]⁺ | Molecular Ion ([M]⁺) |
| 124 | [C₇H₇FN]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |
Computational Chemistry and Molecular Modeling of S 1 2 Fluorophenyl Propan 1 Amine
Quantum Mechanical Studies for Electronic Structure and Reactivity
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (S)-1-(2-Fluorophenyl)propan-1-amine, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The presence of rotatable bonds—specifically the C-C and C-N bonds in the propan-1-amine side chain and the C-C bond connecting the side chain to the phenyl ring—gives rise to a complex conformational landscape. Different spatial arrangements, or conformers, will have varying energy levels due to steric hindrance and intramolecular interactions. Computational studies can map this landscape to identify the global minimum energy conformer as well as other low-energy, populated conformers. The orientation of the 2-fluorophenyl group relative to the amine and ethyl groups is a key determinant of conformational stability.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C(ethyl)-C(chiral)-N-H | Defines the orientation of the amine group. | Influences hydrogen bonding potential and steric interactions. |
| C(phenyl)-C(chiral)-C(ethyl)-C(methyl) | Describes the rotation of the ethyl group. | Affects steric clash with the phenyl ring. |
| C(ortho)-C(ipso)-C(chiral)-N | Defines the orientation of the aminopropane side chain relative to the phenyl ring. | Governed by steric hindrance from the ortho-fluorine atom. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the orbital from which an electron is most easily removed, represents the molecule's ability to act as a nucleophile. youtube.com Conversely, the LUMO, the orbital to which an electron is most easily added, indicates the molecule's capacity to act as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the amine group, making this site the most nucleophilic. The LUMO is likely distributed across the π-system of the 2-fluorophenyl ring. The electron-withdrawing nature of the fluorine atom can lower the energy of the LUMO, potentially making the aromatic ring susceptible to certain reactions. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. libretexts.org
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Primary Localization | Role in Reactivity |
|---|---|---|
| HOMO | Nitrogen lone pair (amine group) | Electron donation (Nucleophilicity) |
| LUMO | π* orbitals of the 2-fluorophenyl ring | Electron acceptance (Electrophilicity) |
| HOMO-LUMO Gap | Moderate | Indicator of kinetic stability and chemical reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. mdpi.comrsc.org It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color spectrum where red indicates regions of high electron density (negative electrostatic potential), which are attractive to electrophiles, and blue signifies regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine and nitrogen atoms due to their lone pairs of electrons. These are the primary sites for electrophilic interaction.
Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2), making them potential hydrogen bond donors.
Neutral Potential (Green): Generally found over the carbon-hydrogen framework of the phenyl ring and the ethyl group.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions
| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |
|---|---|---|
| Vicinity of Nitrogen Atom | Strongly Negative (Red) | Site for electrophilic attack, protonation |
| Vicinity of Fluorine Atom | Negative (Yellow/Orange) | Site for electrophilic interaction |
| Amine Hydrogens (-NH₂) | Strongly Positive (Blue) | Hydrogen bond donation |
| Aromatic Ring | Largely Neutral (Green) with modulation from fluorine | General van der Waals interactions |
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, while weaker than covalent bonds, are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules.
For this compound, the primary non-covalent interactions include:
Hydrogen Bonding: The amine group (-NH2) is a classic hydrogen bond donor, while the nitrogen lone pair is a strong hydrogen bond acceptor. youtube.com This allows for the formation of intermolecular hydrogen bonding networks between molecules of the compound itself, leading to dimers or larger aggregates. The fluorine atom can also act as a weak hydrogen bond acceptor.
Intramolecular Interactions: Weak hydrogen bonds may exist between the amine hydrogens and the ortho-fluorine atom, which could influence the preferred conformation of the side chain.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum mechanical studies typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a molecule and its interactions with its environment over time. An MD simulation of this compound, typically in a solvent like water, would model the motions of every atom based on a classical force field.
Such simulations can reveal:
Conformational Dynamics: How the molecule transitions between different low-energy conformers in solution.
Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule, particularly the hydration shells around the polar amine group and the fluorophenyl ring.
Hydrogen Bond Lifetimes: The stability and dynamics of hydrogen bonds formed between the amine group and surrounding water molecules, or between molecules of the compound itself.
These simulations offer a bridge between the static picture from quantum mechanics and the macroscopic behavior of the compound in a realistic chemical environment.
Applications and Derivatization of S 1 2 Fluorophenyl Propan 1 Amine in Organic Synthesis and Materials Science
As Chiral Building Blocks and Intermediates in Complex Molecule Synthesis
The utility of chiral amines as intermediates in the synthesis of chiral drugs and natural products is well-established. These compounds are foundational to creating molecules with specific three-dimensional arrangements, which is crucial for their biological activity. enamine.net (S)-1-(2-Fluorophenyl)propan-1-amine, as a member of this class, offers the dual advantages of a predefined stereocenter and a fluorine substituent, which can enhance the metabolic stability and binding affinity of the final products. nih.gov
Enantiomerically pure fluorinated amino acids are of significant interest in medicinal chemistry due to their ability to modify the properties of peptides and proteins. nih.gov The incorporation of fluorinated amino acids can lead to enhanced protein stability and altered enzymatic activity. nih.gov Chiral amines like this compound are key starting materials for synthesizing these specialized amino acids.
The general synthetic strategy involves leveraging the existing chirality of the amine to construct the amino acid backbone. While direct synthesis pathways starting from this compound are proprietary or less documented in open literature, established methodologies for amino acid synthesis can be applied. For instance, processes like reductive amination of a corresponding keto acid or alkylation of glycine (B1666218) derivatives in the presence of a chiral auxiliary can be adapted. nih.gov The fluorine atom present on the phenyl ring is carried through the synthesis, yielding the desired enantiopure fluorinated amino acid derivative.
Table 1: Examples of Synthetic Approaches to Fluorinated Amino Acids
| Precursor Type | General Method | Resulting Product Type | Reference |
|---|---|---|---|
| Fluorinated Benzyl Halides | Alkylation of a Glycine-Ni(II) complex | (S)-Fluorinated Phenylalanines | nih.gov |
| Protected Amino-propane-diols | Fluorination followed by oxidation | Fluoro-ʟ-phenylalanine | nih.gov |
This table illustrates general methods that can be conceptually applied, using precursors similar to this compound.
The synthesis of chiral amines is a critical step in the production of many commercially important molecules, including agrochemicals and active pharmaceutical ingredients (APIs). nottingham.ac.uk The stereochemistry of these amines is often paramount to their efficacy and safety. This compound is a prime example of a building block used in the creation of more complex chiral molecules for these industries.
Its structure can be found within or used to generate various intermediates. For example, transaminase enzymes can be employed for the synthesis of enantiopure 1-phenylpropan-2-amine derivatives, which are valuable pharmaceutical intermediates. rsc.org The fluorophenyl moiety is a common feature in modern drug design, often introduced to improve a molecule's pharmacokinetic profile. Therefore, intermediates derived from this compound are highly relevant in the development of new therapeutic agents and crop protection chemicals. nih.gov
Development of Chiral Ligands and Catalysts Derived from this compound
Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The amine functionality of this compound makes it an excellent handle for derivatization into various classes of chiral ligands.
The primary amine group of this compound can be readily transformed into phosphorus-containing functionalities to create valuable chiral ligands. nih.gov
Chiral Phosphine (B1218219) Ligands: These can be synthesized by reacting the amine with chlorophosphines. For example, reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands. researchgate.net Further reactions can lead to bidentate or P-chirogenic phosphine ligands, which are highly effective in a variety of metal-catalyzed reactions. nih.gov The synthesis often proceeds with retention of the original stereochemistry. researchgate.net
Chiral Phosphoramidite (B1245037) Ligands: These are another important class of ligands, typically derived from the reaction of a chiral amine or alcohol with a phosphorus-containing electrophile like phosphorus trichloride, followed by reaction with a secondary amine. nih.gov 1,1'-Binaphthol (BINOL)-derived phosphoramidites are among the most widely used ligands in transition metal-catalyzed asymmetric reactions. nih.gov The amine component, such as this compound, dictates the chiral environment around the metal center. The synthesis involves a modular approach, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance. nih.govyoutube.com
The efficacy of chiral ligands derived from precursors like this compound is determined by their performance in asymmetric catalytic reactions. The goal is to achieve high yield and high enantioselectivity (measured as enantiomeric excess, or ee).
Chiral phosphine ligands are particularly renowned for their role in asymmetric hydrogenation, a key industrial process for producing enantiopure compounds. nih.govresearchgate.net For instance, rhodium complexes of P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of various substrates. nih.gov The steric and electronic properties conferred by the ligand, which are influenced by the structure of the starting amine, are critical for achieving this high performance.
Table 2: Representative Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Rh-BisP* Complex | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | researchgate.net |
| Rh-MiniPHOS Complex | Enamides | High | up to 99 | researchgate.net |
| Pd-Phosphoramidite Complex | Aminoenynes | High | >99 | nih.gov |
This table shows the performance of catalyst systems based on chiral phosphine and phosphoramidite ligands, for which this compound is a suitable precursor.
Factors influencing catalytic performance include the rigidity of the ligand backbone, the nature of the substituents on the phosphorus atom, and the electronic effects of groups on the chiral scaffold, such as the fluorine atom in the title compound. nih.govnih.gov
Integration into Advanced Materials and Functional Systems
The unique properties of chiral, fluorinated molecules extend their utility beyond catalysis and into the realm of materials science. While direct applications of this compound itself in materials are not widely reported, its derivatives have potential for integration into functional systems.
Boron-containing ligands, which can be synthesized from amine precursors, are used in the development of novel materials like organic light-emitting diodes (OLEDs). uiowa.edu The incorporation of chiral, fluorinated moieties can influence the photophysical properties and molecular packing of these materials.
Furthermore, chiral amines are used to construct more complex, rigid scaffolds like [2.2]paracyclophanes. nih.gov These structures serve as platforms for creating novel chiral catalysts and functional materials. The resistance of the [2.2]paracyclophane skeleton to various chemical conditions and its inherent chirality make it an attractive framework for advanced applications. nih.gov The synthesis of such systems often begins with a chiral building block, for which this compound could be a suitable candidate, leading to the development of new chiral materials with tailored properties for applications in electronics, sensing, or separations.
Role as Precursors for Organic-Inorganic Hybrid Materials and Perovskites
The unique structural features of this compound, namely its chirality and the presence of a fluorine atom, make it an intriguing candidate as an organic component in the synthesis of advanced organic-inorganic hybrid materials and perovskites. While direct integration of the unmodified amine into perovskite structures is a possibility, its primary role is often realized after derivatization, particularly into a bulkier, more complex organic cation that can template the formation of layered or 3D perovskite-like structures.
Recent research has highlighted the significant potential of chiral and fluorinated organic cations in developing multifunctional hybrid perovskites. The incorporation of chirality can induce unique optical and electronic properties, such as circular dichroism and spin-selective charge transport, which are highly desirable for applications in spintronics and advanced optoelectronics. rsc.orgyonsei.ac.kr For instance, the use of chiral amines in lead-iodide frameworks has been shown to produce chiral semiconductors that exhibit distinct circular dichroism signals corresponding to the S- and R-configurations of the organic molecule. yonsei.ac.kr
Furthermore, the strategy of "chiral fluorine engineering" in the design of the amine component has been demonstrated to be effective in synthesizing novel hybrid double perovskites with enhanced functionalities. nih.govresearchgate.net The introduction of fluorine can lead to materials with higher phase transition temperatures, improved stability, and superior second-harmonic generation (SHG) responses. nih.gov A recent study on fluorinated chiral 2D perovskites has shown that the fluorinated organic cation can reduce the exciton (B1674681) binding energy, leading to higher conductivity and enhanced stability for spin-dependent electrochemical reactions. nih.gov
Given these precedents, this compound serves as a promising precursor for designing new chiral organic cations for hybrid perovskites. Its inherent chirality could impart chiroptical properties to the resulting material, while the fluorophenyl group could enhance electronic properties and material stability.
Table 1: Examples of Chiral Amines in Hybrid Perovskite Synthesis
| Chiral Amine | Perovskite Structure | Observed Properties | Reference |
|---|---|---|---|
| (S/R)-α-Methylbenzylammonium | (MBA)₂PbI₄ | Circular Dichroism, Spin-Polarized Transport | rsc.org |
| (Rac/R/S)-3-Dimethylaminomethyl-1-phenyl-1-propanol | (R/S-3-DMFP)₂RbEu(NO₃)₆ | Second-Harmonic Generation, Red Luminescence | nih.govresearchgate.net |
| (S/R)-2-(1-aminoethyl)naphthalene | Not Specified | Chirality Transfer to Inorganic Nanomaterials | yonsei.ac.kr |
| Fluorinated Chiral Cations | cOIHP | Enhanced Photocurrent Density and Stability | nih.gov |
Functionalization as Silane (B1218182) Coupling Agents
Silane coupling agents are crucial for creating strong and durable interfaces between organic polymers and inorganic substrates in composite materials. shinetsusilicone-global.com These agents are bifunctional molecules, possessing a hydrolyzable silane group (e.g., trialkoxysilane) that bonds to the inorganic surface and an organofunctional group that interacts with the organic matrix. The primary amine group of this compound makes it an ideal starting material for the synthesis of a custom silane coupling agent.
A well-established method for converting primary amines into silane coupling agents is through their reaction with an isocyanate-functionalized silane, such as 3-isocyanatopropyltriethoxysilane (B1197299) (IPTES). nist.govnist.gov The nucleophilic primary amine readily attacks the electrophilic isocyanate group, forming a stable urea (B33335) linkage. This reaction is typically efficient and proceeds under mild conditions.
The resulting molecule, a (S)-1-(2-Fluorophenyl)propyl-urea-propyltriethoxysilane, would be a chiral, fluorinated silane coupling agent. The triethoxysilyl group would serve as the anchor to inorganic surfaces (like silica (B1680970) or glass) through hydrolysis and condensation reactions, forming a robust polysiloxane network at the interface. The organic portion, containing the chiral fluorophenylpropyl urea group, would then be available to interact with an organic polymer matrix. This interaction can be through physical entanglement, hydrogen bonding (via the urea group), or by imparting specific properties such as hydrophobicity due to the fluorophenyl moiety.
The synthesis of such a silane coupling agent from this compound would allow for the creation of tailored interfaces in advanced composites. The chirality introduced at the interface could be explored for applications in chiral separations or stereoselective catalysis when immobilized on a support. acs.orgnih.gov The fluorine content could enhance the chemical resistance and lower the surface energy of the treated material.
Table 2: Synthesis of a Urea-Based Silane Coupling Agent
| Step | Reactants | Product | Linkage Formed |
|---|---|---|---|
| 1 | This compound | (S)-N-(2-Fluorophenyl)propyl-N'-(3-(triethoxysilyl)propyl)urea | Urea |
| 3-Isocyanatopropyltriethoxysilane |
This derivatization strategy provides a direct pathway to leverage the unique chemical features of this compound for the surface modification of inorganic materials and the development of high-performance organic-inorganic composites.
Future Perspectives in S 1 2 Fluorophenyl Propan 1 Amine Research
Advancements in More Sustainable and Green Synthesis Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is profoundly influencing the synthesis of chiral amines like (S)-1-(2-Fluorophenyl)propan-1-amine. Future research is set to move beyond traditional synthetic routes, which often involve stoichiometric reagents, harsh conditions, and significant waste generation.
Biocatalysis: One of the most promising green technologies is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral amines, transaminases (ATAs) are particularly relevant, as they can catalyze the asymmetric amination of a corresponding ketone (2-fluorophenylpropanone) to produce the desired (S)-enantiomer with high enantiomeric excess. rsc.org The use of whole-cell biocatalysts or immobilized enzymes is a key area of development, as it enhances catalyst stability and allows for easier separation and reuse, thereby improving the economic and environmental viability of the process. nih.govresearchgate.net Research is also focusing on expanding the substrate scope of transaminases through protein engineering to accommodate a wider range of fluorinated ketones. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. nih.gov The small reactor volumes in flow systems allow for better control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions. vapourtec.com The integration of biocatalysis with flow reactors, creating "chemoenzymatic cascades," is a powerful strategy for the continuous synthesis of chiral fluorinated amines. acs.org This approach can lead to a substantial increase in space-time yield and operational stability. acs.org For example, a continuous-flow system for the synthesis of chiral fluorinated amines has been shown to enhance productivity by 35-fold compared to batch systems. acs.org
Sustainable Reagents and Solvents: A significant push in green chemistry is the replacement of hazardous reagents and solvents. Recent breakthroughs include the development of PFAS-free synthesis protocols for fluorinated compounds, which utilize safer fluorine sources like caesium fluoride (B91410) in microfluidic flow reactors. europeanpharmaceuticalreview.comsciencedaily.combritishwaterfilter.com This approach not only avoids the use of persistent and toxic per- and polyfluoroalkyl substances (PFAS) but also demonstrates high efficiency and versatility. europeanpharmaceuticalreview.combritishwaterfilter.com The development of such methods is crucial for the environmentally responsible production of fluorinated pharmaceuticals.
The following table summarizes the potential green synthesis methodologies for this compound:
| Methodology | Key Advantages | Research Focus |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Protein engineering for broader substrate scope, enzyme immobilization for reuse. |
| Flow Chemistry | Enhanced safety, improved process control, scalability, higher yields. | Integration with biocatalysis, development of multi-step continuous syntheses. |
| Sustainable Reagents | Avoidance of toxic reagents (e.g., PFAS), reduced environmental impact. | Use of safer fluorinating agents, development of reactions in green solvents. |
Exploration of Novel Reactivity and Selective Functionalization Pathways
Beyond its synthesis, the future of this compound research lies in the exploration of novel ways to modify its structure to create new analogues with potentially improved pharmacological properties. Late-stage functionalization (LSF) is a powerful strategy in this regard, as it allows for the direct modification of a complex molecule at a late stage of the synthetic sequence, thus rapidly generating a library of related compounds. acs.org
C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a particularly attractive area of research. For this compound, this could involve the selective modification of the fluorophenyl ring or the aliphatic side chain. Transition-metal-catalyzed C-H activation has emerged as a robust tool for this purpose, enabling the introduction of various functional groups onto otherwise inert C-H bonds. acs.orgrsc.org For instance, palladium-catalyzed C-H arylation could be used to introduce additional aryl groups to the phenyl ring, potentially modulating the molecule's interaction with its biological target. nih.gov Chiral ligands can be employed in these reactions to control the stereochemistry of the newly formed bonds. nih.gov
Functionalization of the Amine Group: The secondary amine in this compound is a prime site for functionalization. Novel methods for the electrophilic amination of organozinc reagents, catalyzed by cobalt, have been developed for the late-stage functionalization of secondary amines, including those in pharmaceutical derivatives. researchgate.netacs.org This allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups, providing a versatile tool for creating diverse molecular libraries.
The table below outlines potential novel functionalization pathways for this compound:
| Functionalization Strategy | Target Site | Potential Outcome |
| C-H Arylation | Fluorophenyl ring | Introduction of new aryl substituents to explore structure-activity relationships. |
| C-H Alkenylation/Alkylation | Aliphatic side chain | Modification of the propyl chain to alter lipophilicity and metabolic stability. |
| Electrophilic Amination | Amine group | Synthesis of tertiary amine derivatives with diverse functionalities. |
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization
Predictive Modeling for Enantioselectivity and Reaction Optimization: Machine learning models can be trained to predict the outcome of chemical reactions with high accuracy. nih.gov For asymmetric catalysis, which is crucial for the synthesis of this compound, ML models can predict the enantiomeric excess (% ee) of a reaction based on the catalyst, substrate, and reaction conditions. nih.govnih.govrsc.org This predictive power can significantly reduce the experimental effort required to find the optimal conditions for a given transformation. acs.org Furthermore, computational methods like Density Functional Theory (DFT) and molecular dynamics can provide deep mechanistic insights, aiding in the rational design of new and more effective chiral catalysts. chiralpedia.com
The integration of AI and ML in the research of this compound is summarized in the table below:
| AI/ML Application | Purpose | Potential Impact |
| Retrosynthesis Tools | Design of novel and efficient synthetic routes. | Faster discovery of economically viable manufacturing processes. |
| Predictive Modeling | Prediction of enantioselectivity and reaction yields. | Optimization of reaction conditions with fewer experiments. |
| Catalyst Design | In silico screening and design of new chiral catalysts. | Development of more active and selective catalysts for asymmetric synthesis. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for (S)-1-(2-Fluorophenyl)propan-1-amine?
- Answer : Two primary routes are documented:
Reductive Amination : Starting from 2-fluorophenylpropan-1-one, enantioselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) yields the (S)-enantiomer. This method typically achieves >90% enantiomeric excess (ee) but requires optimization to minimize racemization .
Biocatalytic Synthesis : Transaminases (e.g., ω-transaminases) catalyze the transfer of an amino group to ketone precursors. A biphasic system (aqueous/organic) can circumvent product inhibition, as demonstrated for structurally similar fluorinated amines (e.g., 2-Fluoromethcathinone derivatives) .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 70–85 | 90–95 | Racemization at high pH |
| Enzymatic Transamination | 60–75 | 98–99 | Substrate specificity tuning |
Q. How is enantiomeric purity validated for this compound?
- Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers. Detection via UV (λ = 254 nm) confirms purity (>99% ee) .
- X-ray Crystallography : SHELXL refinement ( ) determines absolute configuration. For example, (S)-configured amines exhibit distinct Flack parameters (e.g., x = -0.03(2)) when crystallized with heavy atoms .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of NH₂ signals, enabling quantification of ee .
Q. What biological targets are associated with ortho-fluorinated aromatic amines?
- Answer : Fluorine’s electronegativity and steric effects influence receptor binding. For this compound:
- Monoamine Transporters : The ortho-fluorine may enhance selectivity for dopamine vs. serotonin transporters by altering π-π stacking interactions, as seen in fluorinated cathinones .
- Enzyme Inhibition : Fluorine’s inductive effect stabilizes transition states in enzyme-substrate complexes (e.g., MAO-A inhibition in fluorinated amphetamines) .
Advanced Research Questions
Q. How can kinetic resolution improve enantioselective synthesis of this compound?
- Answer :
- Dynamic Kinetic Resolution (DKR) : Combine transaminases (for stereoselective amination) with racemization catalysts (e.g., Alcalase protease) to convert both enantiomers into the desired (S)-form, achieving >99% ee .
- Process Optimization : Biphasic systems (e.g., MTBE/water) reduce acetophenone (byproduct) inhibition, boosting conversion rates by 40% () .
Q. What computational tools predict the impact of ortho-fluorine on molecular conformation?
- Answer :
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) reveal that ortho-fluorine induces a 10–15° twist in the phenyl ring, reducing steric clash with adjacent substituents. This twist correlates with enhanced binding to rigid receptor pockets (e.g., GPCRs) .
- Molecular Dynamics (MD) : Simulations in Desmond show fluorine’s deshielding effect on NH₂ protons, validated by experimental [¹H NMR] chemical shifts (δ = 1.2–1.5 ppm) .
Q. How do structural modifications at the propan-1-amine backbone affect bioactivity?
- Answer :
- Methyl Branching : Adding a methyl group (e.g., (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Substitution Patterns : Para-fluoro analogs (e.g., (S)-1-(4-Fluorophenyl)propan-1-amine) exhibit 20% lower MAO-B inhibition due to reduced steric hindrance, highlighting the ortho-position’s unique role .
Data Contradictions and Resolutions
Q. Why do different studies report conflicting ee values for enzymatic synthesis?
- Answer : Discrepancies arise from:
- Enzyme Source : Wild-type vs. engineered transaminases (e.g., Codexis vs. Roche variants) yield ee variations of ±5% .
- Substrate Purity : Trace ketone impurities (<1%) in starting materials reduce ee by promoting non-selective amination. GC-MS validation (m/z 180 for 2-fluorophenylpropan-1-one) is critical .
Methodological Best Practices
Q. What protocols ensure reproducibility in crystallographic analysis?
- Answer :
- SHELXL Refinement : Use TWIN/BASF commands to correct for twinning in orthorhombic crystals (common in fluorinated amines). R-factor convergence <5% ensures reliability .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K to prevent lattice disruption from fluorine’s high electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
